![molecular formula C14H21NO2 B021054 Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]- CAS No. 105602-16-2](/img/structure/B21054.png)
Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPEP and is a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mécanisme D'action
MPEP acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The activation of mGluR5 results in the release of intracellular calcium ions, which play a crucial role in various physiological processes such as synaptic plasticity, learning, and memory. By blocking the activation of mGluR5, MPEP inhibits the release of intracellular calcium ions and modulates various physiological processes.
Effets Biochimiques Et Physiologiques
MPEP has been shown to modulate various biochemical and physiological processes such as synaptic plasticity, learning, and memory. In animal studies, MPEP has been shown to improve cognitive performance in various memory tasks. MPEP has also been shown to modulate the release of various neurotransmitters such as dopamine, glutamate, and GABA.
Avantages Et Limitations Des Expériences En Laboratoire
MPEP has several advantages for lab experiments. It is a potent and selective antagonist of mGluR5, which makes it an ideal research tool for studying the role of mGluR5 in various physiological processes. MPEP is also readily available and easy to synthesize, which makes it a cost-effective research tool.
However, MPEP also has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to administer in animal studies. MPEP also has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the research on MPEP. One direction is the development of novel mGluR5 antagonists based on the structure of MPEP. These compounds could have potential therapeutic applications in various disorders such as anxiety, depression, and addiction.
Another direction is the study of the role of mGluR5 in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. MPEP has shown promising results in animal studies, and further research could lead to the development of novel therapeutic strategies for these disorders.
Conclusion:
In conclusion, MPEP is a potent antagonist of mGluR5 that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of MPEP involves the reaction of 2-(2-methoxyphenoxy)ethanol with piperidine in the presence of a catalyst. MPEP has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and drug discovery. MPEP acts as a selective antagonist of mGluR5, which modulates various biochemical and physiological processes such as synaptic plasticity, learning, and memory. MPEP has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on MPEP, which could lead to the development of novel therapeutic strategies for various disorders.
Méthodes De Synthèse
The synthesis of MPEP involves the reaction of 2-(2-methoxyphenoxy)ethanol with piperidine in the presence of a catalyst. This reaction results in the formation of MPEP as a white crystalline powder. The purity of MPEP can be improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
MPEP has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and drug discovery. In neuroscience, MPEP has been used as a research tool to study the role of mGluR5 in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. MPEP has also been studied for its potential therapeutic applications in these disorders.
In pharmacology, MPEP has been used as a lead compound for the development of novel mGluR5 antagonists. These compounds have potential therapeutic applications in various disorders such as anxiety, depression, and addiction.
Propriétés
Numéro CAS |
105602-16-2 |
|---|---|
Nom du produit |
Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]- |
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
1-[2-(2-methoxyphenoxy)ethyl]piperidine |
InChI |
InChI=1S/C14H21NO2/c1-16-13-7-3-4-8-14(13)17-12-11-15-9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-12H2,1H3 |
Clé InChI |
MABOUYKXKLSVNK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCN2CCCCC2 |
SMILES canonique |
COC1=CC=CC=C1OCCN2CCCCC2 |
Synonymes |
1-[2-(2-METHOXYPHENOXY)ETHYL]-PIPERIDINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



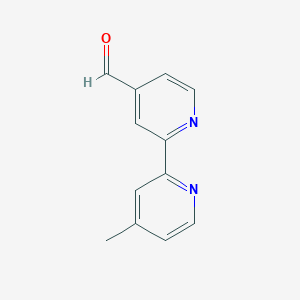
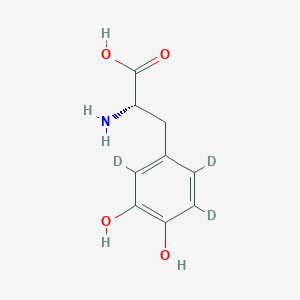



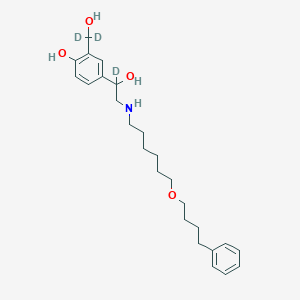

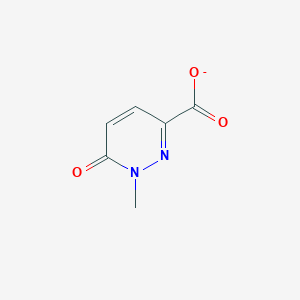
![7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B21000.png)
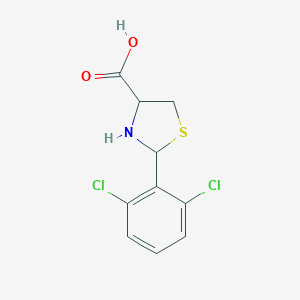

![7-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B21010.png)

